molecular formula C12H13NO3 B15321607 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid

3-(1-Methylindolin-5-yl)-2-oxopropanoic acid

Cat. No.: B15321607
M. Wt: 219.24 g/mol
InChI Key: NDWAATQKKATHIJ-UHFFFAOYSA-N
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Description

3-(1-Methylindolin-5-yl)-2-oxopropanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of indoline as a starting material, which undergoes a series of reactions including alkylation, oxidation, and condensation to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylindolin-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Scientific Research Applications

3-(1-Methylindolin-5-yl)-2-oxopropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as indolin-2-one and its various substituted forms. These compounds share structural similarities and may exhibit comparable biological activities .

Uniqueness

What sets 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid apart is its specific substitution pattern, which can result in unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-(1-methyl-2,3-dihydroindol-5-yl)-2-oxopropanoic acid

InChI

InChI=1S/C12H13NO3/c1-13-5-4-9-6-8(2-3-10(9)13)7-11(14)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16)

InChI Key

NDWAATQKKATHIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CC(=O)C(=O)O

Origin of Product

United States

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